molecular formula C19H18N4O3 B12190378 3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,3-benzotriazin-4(3H)-one

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B12190378
M. Wt: 350.4 g/mol
InChI Key: DPBRBSOAJWYMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound with a unique structure that includes a benzotriazinone core and a phenylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazinone core, followed by the introduction of the phenylmorpholine group through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(2-phenylmorpholin-4-yl)ethylamine
  • Benzotriazinone derivatives
  • Phenylmorpholine derivatives

Uniqueness

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C19H18N4O3/c24-18(13-23-19(25)15-8-4-5-9-16(15)20-21-23)22-10-11-26-17(12-22)14-6-2-1-3-7-14/h1-9,17H,10-13H2

InChI Key

DPBRBSOAJWYMQI-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.